molecular formula C25H22N2O3 B2871895 Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate CAS No. 1358311-57-5

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate

Cat. No.: B2871895
CAS No.: 1358311-57-5
M. Wt: 398.462
InChI Key: STJTXDJFKSTUOV-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate is a quinoline derivative featuring:

  • A methyl ester at position 2 of the quinoline ring.
  • An 8-methyl substituent on the quinoline core.
  • A 4-(benzyloxy)phenylamino group at position 2.

Properties

IUPAC Name

methyl 8-methyl-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-7-6-10-21-22(15-23(25(28)29-2)27-24(17)21)26-19-11-13-20(14-12-19)30-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJTXDJFKSTUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Positional Isomers: Carboxylate Ester Location
  • Methyl 6-methoxy-2-arylquinoline-4-carboxylate (): Features a 4-carboxylate group instead of 2-carboxylate. Substituents: 6-methoxy and 2-aryl groups. Synthesis involves methyl iodide esterification under reflux with K₂CO₃ . Impact: The 2-carboxylate in the target compound may confer distinct electronic and steric properties, affecting solubility and binding affinity compared to 4-carboxylate derivatives.
Amino Group Variations
  • N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline (): Contains a chloro substituent at position 2 and a methoxyaniline group. Synthesized via reductive amination using NaBH₃CN . Impact: The absence of a benzyloxy group and presence of chloro/methoxy substituents may reduce lipophilicity compared to the target compound.
C. Urea-Linked Analogues ():
  • Compounds such as 1f and 1g feature urea linkages instead of direct amino groups.
  • Example: 1f (Yield: 70.7%, m.p.: 198–200°C, ESI-MS m/z: 667.9) includes a hydroxy-methoxybenzylidene hydrazinyl moiety .
Ester Group Modifications
  • 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate (CAS: 353466-91-8, ): Replaces the methyl ester with a 2-oxoethyl ester and introduces a 2-hydroxy group. Impact: The hydroxy group may increase acidity and metal-chelating ability, while the 2-oxoethyl ester could alter metabolic stability .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound Not reported ~406.4 (estimated) 2-carboxylate, 8-methyl, 4-benzyloxy
Methyl 8-benzoyl-2-phenylquinoline-4-carboxylate (5a, ) 248–250 ~397.4 4-carboxylate, 8-benzoyl, 2-phenyl
1f (Urea derivative, ) 198–200 667.9 (ESI-MS) Urea, hydroxy-methoxybenzylidene
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline () Not reported ~340.8 Chloro, methoxyaniline

Notes:

  • The target compound’s 8-methyl and benzyloxy groups likely enhance lipophilicity compared to methoxy or chloro analogues, influencing bioavailability .
  • Urea derivatives (e.g., 1f) have lower melting points (~200°C) than 4-carboxylate esters (e.g., 5a: 248–250°C), suggesting differences in crystalline packing .

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